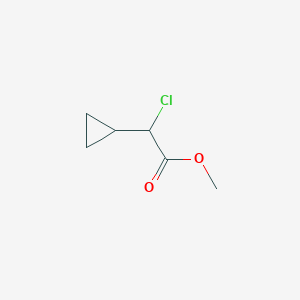

Methyl 2-chloro-2-cyclopropylacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of Methyl 2-chloro-2-cyclopropylacetate is C6H9ClO2. Its molecular weight is 148.59.Applications De Recherche Scientifique

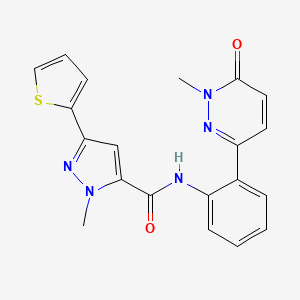

Synthesis of Biologically Important Heterocycles

Methyl 2-chloro-2-cyclopropylacetate has been used in the synthesis of biologically important heterocycles . This involves the advanced synthesis of methyl 2-chloro- and 2-bromo-2-cyclopropyledeneacetate .

Preparation of Amidines

Amidines can be easily prepared from corresponding nitriles which undergo Michael addition followed by domino transformation in the presence of triethyl amine .

Synthesis of Cyclobutene-Annelated Pyrimidinones

Cyclobutene-annelated pyrimidinones can be synthesized from these amidines . This process involves a reaction with phenyl vinyl sulfone to produce 6-sulfone substituted tetrahydroquinazolinones .

Synthesis of Tetrahydroquinazolinones

Tetrahydroquinazolinones can be synthesized by basic elimination of 6-sulfone substituted tetrahydroquinazolinones followed by hydrogenation .

Alkylation of Tetrahydroquinazolinones

The alkylation of tetrahydroquinazolinones can be achieved using a base such as n-BuLi .

Synthesis of 2-Amino Derivative of Tetrahydroquinazolinones

The 2-amino derivative of 5,6,7,8-tetrahydroquinazolinones can be synthesized by nucleophilic substitution of SMe group of the compound with different secondary amines .

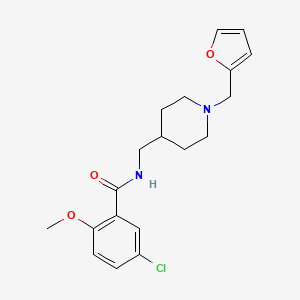

Synthesis of Spirocyclopropane Analogue of Tadalafil

Methyl 2-chloro-2-cyclopropylacetate can be used in the synthesis of a spirocyclopropanated tryptophan methyl ester, which is a key intermediate in the synthesis of the spirocyclopropane analogue of Tadalafil .

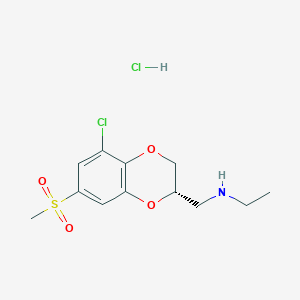

Synthesis of Spirocyclopropaneoxazolines

Spirocyclopropaneoxazolines can be synthesized from Methyl 2-chloro-2-cyclopropylacetate . This involves the synthesis of spirocyclopropaneoxazolinecarboxylic acid and attempted transformation to oxazole or thiazole derivatives .

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2-chloro-2-cyclopropylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2/c1-9-6(8)5(7)4-2-3-4/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJQXFNQWRDALU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CC1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-chloro-2-cyclopropylacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2445450.png)

![N1-(3-acetamidophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2445454.png)

![2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2445455.png)

![5-bromo-2-furancarboxylic acid [2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] ester](/img/structure/B2445457.png)

![5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline](/img/no-structure.png)

![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3-phenylpropyl)urea](/img/structure/B2445466.png)

![(1S,3R,4R)-3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2445471.png)